methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves the cyclization of appropriate enaminone derivatives with suitable N-nucleophiles. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
- 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
Uniqueness
Methyl 2-[4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl]acetate is unique due to its specific thienopyrimidine core structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anti-cancer agent and its effects on various biological targets.
- Molecular Formula : C22H18N2O4S
- Molecular Weight : 406.5 g/mol
- CAS Number : 1105236-47-2
The compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways:
- Pim-1 Kinase Inhibition : It has been shown to inhibit Pim-1 kinase, which is involved in cell survival and proliferation. The compound's structural modifications enhance its inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range (e.g., 1.18 µM) against Pim-1 .
- Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimalarial Potential : The compound has also been identified as a selective inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK-3), showcasing promising antimalarial activity. Structural modifications have improved both solubility and efficacy against malaria parasites .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on cancer cell lines. This compound was part of a series that showed significant growth inhibition, with the most potent compounds exhibiting IC50 values ranging from 9.70 to 48.80 µM against HepG2 and MCF7 cells, indicating its potential as an anticancer agent .
Case Study 2: Antimalarial Activity
Research focusing on PfGSK-3 inhibitors revealed that this compound derivatives exhibited improved bioactivity against malaria parasites. The study highlighted the importance of structural modifications in enhancing solubility and efficacy, with some derivatives showing enhanced activity compared to their parent compounds .
Summary of Biological Activities
Activity | Target/Pathway | IC50 |
---|---|---|
Pim-1 Inhibition | Kinase Activity | 1.18 µM |
Cytotoxicity (MCF7) | Cancer Cell Proliferation | 9.70 - 48.80 µM |
Antimalarial Activity | PfGSK-3 Inhibition | Varies by derivative |
Properties
IUPAC Name |
methyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-13-11(8-21-14(13)15(17)19)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQCQJCVPKZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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